BmaI1 Inhibition: Target Compound vs. 1‑Hydroxy‑2‑phenyl Analog (AVD0792)
The closest structurally characterized comparator is the 1‑hydroxy‑2‑phenyl derivative listed in the Virulence Factor Database as AVD0792, which inhibits BmaI1 with a Ki of 0.7 µM in an in vitro enzyme-coupled assay [1]. The target compound (des‑hydroxy, 2‑methyl instead of 2‑phenyl) has not been evaluated in the same assay; therefore, its BmaI1 inhibitory potency cannot be assumed. This represents a critical evidence gap that must be addressed before the target compound can be selected for QS‐inhibition studies.
| Evidence Dimension | BmaI1 acyl-HSL synthase inhibition |
|---|---|
| Target Compound Data | Not reported in the high-throughput screen or subsequent validation |
| Comparator Or Baseline | 1‑hydroxy‑3-[(4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2‑phenylindole (AVD0792): Ki = 0.7 µM (noncompetitive inhibition) |
| Quantified Difference | Cannot be calculated; target compound activity unknown |
| Conditions | In vitro enzyme-coupled assay using purified BmaI1 (Christensen et al., 2013) |
Why This Matters
Procurement decisions for quorum-sensing research cannot rely on scaffold similarity alone; the absence of direct inhibitory data for the target compound necessitates a request for custom screening or in-house validation.
- [1] Christensen QH, Grove TL, Booker SJ, Greenberg EP. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases. Proc Natl Acad Sci U S A. 2013;110(34):13815-20. doi:10.1073/pnas.1313086110. View Source
